molecular formula C16H18O3 B2587230 (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol CAS No. 690967-21-6

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol

Cat. No.: B2587230
CAS No.: 690967-21-6
M. Wt: 258.317
InChI Key: UMEUBORNDJFESM-UHFFFAOYSA-N
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Description

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is an organic compound with the molecular formula C16H18O3. It is a derivative of phenol, featuring a methoxy group and a 4-methylbenzyl ether group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol typically involves the reaction of 3-methoxyphenol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and benzyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and benzyl ether groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-4-((4-methylphenyl)methoxy)phenyl)methanol
  • (3-Methoxy-4-((4-isopropylbenzyl)oxy)phenyl)methanol
  • (3-Methoxy-4-((4-chlorobenzyl)oxy)phenyl)methanol

Uniqueness

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEUBORNDJFESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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